Naringenina triacetato

Descripción general

Descripción

Naringenin triacetate is a derivative of naringenin, a naturally occurring flavonoid predominantly found in citrus fruits. Naringenin triacetate is formed by the acetylation of naringenin, resulting in the addition of three acetyl groups. This modification enhances its solubility and bioavailability, making it a compound of interest in various scientific and industrial applications.

Aplicaciones Científicas De Investigación

Naringenin triacetate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study flavonoid chemistry and reactions.

Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

Industry: Utilized in the development of functional foods and nutraceuticals due to its enhanced bioavailability and solubility.

Mecanismo De Acción

Target of Action

Naringenin triacetate, also known as Naringenintriacetate, exhibits a better binding affinity with multiple crystal structures of the first bromodomain BRD4 (BRD4 BD1) when compared with known inhibitors . Naringenin, a flavanone found in citrus fruits, is known to improve immunity, repair DNA damage, and scavenge free radicals . It has successfully demonstrated antagonistic activities on all types of opioid receptors .

Mode of Action

The chief mechanism of action of naringenin is the inhibition of specific cytochrome P450 isoforms—CYP1A2 and CYP3A4 in humans . Naringenin at 500 μM inhibited human two-pore channel 2, thus inhibiting the progression and reducing the metastatic potential of melanoma . Naringenin (20–160 μM) suppressed the cell migration and cell invasion tendencies of MDA-MB-231 breast cancer cells .

Biochemical Pathways

The biosynthesis pathway of naringenin constitutes a six-step process. These steps are catalyzed by phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase and its associated cytochrome P450 reductase, para-coumarate-CoA ligase, chalcone synthase (the key enzyme for the synthesis of naringenin), and chalcone isomerase .

Pharmacokinetics

Comprehensive nonclinical and clinical data were used to estimate the pharmacokinetic parameters of naringenin. Experiments included single-dose studies (oral and intravenous administration), multiple-dose studies, and an assessment of food-effects . For the flavonoid monoglucosides (e.g., naringenin-7 -O- glucoside), the bioavailability is several fold higher than the flavonoid rutinosides (e.g., narirutin, naringenin-7 -O- rutinoside) generally, and the enzymatic hydrolysis by lactase phloridzin hydrolase or cytosolic b-glucosidases is also required .

Result of Action

Naringenin has been reported to have antioxidant and antiandrogenic properties, as well as their ability to protect from inflammation and cancer, in various in vitro and in vivo experimental models in animals and humans . Naringenin decreased the activity of ERK2, which lowered UVB-triggered p90 (RSK) phosphorylation by attaching it with ATP competitively .

Action Environment

Environmental factors, such as ultraviolet rays, pollution, radiation, smoking, and stress, lead to internal changes, such as oxidative stress, impaired apoptosis, and increased rates of genetic mutations These factors can influence the action, efficacy, and stability of Naringenin triacetate

Análisis Bioquímico

Biochemical Properties

Naringenin triacetate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit specific cytochrome P450 isoforms—CYP1A2 and CYP3A4 in humans . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Naringenin triacetate has significant effects on various types of cells and cellular processes. It has been reported to suppress autophagy and proliferation of breast cancer cells . It also promotes the differentiation and maturation of dendritic cells . Furthermore, it influences cell function by modulating different cellular signaling pathways, suppressing cytokine and growth factor production, and arresting the cell cycle .

Molecular Mechanism

The molecular mechanism of action of Naringenin triacetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it inhibits the PI3k/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation .

Temporal Effects in Laboratory Settings

The effects of Naringenin triacetate change over time in laboratory settings. It has been reported that the absorption and transport of naringenin by Caco-2 cells were time- and concentration-dependent

Dosage Effects in Animal Models

The effects of Naringenin triacetate vary with different dosages in animal models. For instance, the AUC for naringenin increased more rapidly with the dose in rats and humans than in dogs where the observed increase was slower

Metabolic Pathways

Naringenin triacetate is involved in various metabolic pathways. It has been reported that naringin metabolism is a complex process simultaneously catalyzed by multiple human enzymes

Transport and Distribution

Naringenin triacetate is transported and distributed within cells and tissues. It has been reported that the transport of naringenin by Caco-2 cells is mainly involved in active transport mediated by P-glycoprotein

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Naringenin triacetate can be synthesized through the acetylation of naringenin. The process typically involves the reaction of naringenin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of naringenin triacetate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to purification processes such as chromatography and crystallization to obtain high-purity naringenin triacetate.

Análisis De Reacciones Químicas

Types of Reactions: Naringenin triacetate undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to revert to naringenin.

Oxidation: Naringenin triacetate can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: The compound can undergo reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed:

Hydrolysis: Naringenin.

Oxidation: Various oxidation products, including quinones and other oxidized derivatives.

Reduction: Reduced forms of naringenin triacetate.

Comparación Con Compuestos Similares

Naringenin: The parent compound, which has similar biological activities but lower solubility and bioavailability.

Naringin: A glycoside form of naringenin, found in citrus fruits, with distinct pharmacokinetic properties.

Hesperetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Uniqueness: Naringenin triacetate stands out due to its enhanced solubility and bioavailability, making it more effective in various applications compared to its parent compound and other similar flavonoids .

Actividad Biológica

Naringenin triacetate, a derivative of naringenin, is a flavonoid compound that has garnered attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of naringenin triacetate, supported by recent research findings and case studies.

Overview of Naringenin and Its Derivatives

Naringenin (4',5,7-trihydroxyflavonone) is primarily found in citrus fruits and has been extensively studied for its health benefits. Its derivatives, including naringenin triacetate, are being explored for enhanced bioactivity and therapeutic potential. Naringenin triacetate is synthesized through the acetylation of naringenin, which may improve its solubility and bioavailability compared to its parent compound.

1. Antioxidant Properties

Naringenin triacetate exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, thereby preventing cellular damage. The antioxidant mechanism is primarily attributed to the modulation of antioxidant enzymes and inhibition of lipid peroxidation.

2. Anti-inflammatory Effects

Research indicates that naringenin triacetate possesses anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and mediators. This effect is mediated through pathways involving NF-kB and mitogen-activated protein kinases (MAPKs).

3. Anticancer Activity

Naringenin triacetate has shown promise in cancer research, particularly in inhibiting tumor growth and promoting apoptosis in cancer cells. The compound appears to modulate various signaling pathways involved in cell proliferation and survival.

4. Metabolic Benefits

Naringenin triacetate may also play a role in metabolic health by improving insulin sensitivity and reducing lipid accumulation. This is particularly relevant in the context of obesity and metabolic syndrome.

The biological activities of naringenin triacetate can be attributed to several mechanisms:

- Antioxidant Mechanism : Increases the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) while decreasing reactive oxygen species (ROS) levels.

- Anti-inflammatory Pathway : Modulates the NF-kB signaling pathway, leading to decreased production of inflammatory cytokines.

- Apoptotic Induction : Activates caspases involved in apoptosis while inhibiting survival pathways such as Akt.

- Metabolic Regulation : Enhances insulin signaling pathways and promotes fatty acid oxidation.

Case Studies

- Cancer Treatment : A study demonstrated that naringenin triacetate significantly inhibited the growth of MDA-MB-231 breast cancer cells by inducing apoptosis through mitochondrial pathways.

- Diabetes Management : In a clinical trial involving diabetic patients, administration of naringenin triacetate improved glycemic control and reduced insulin resistance markers.

Propiedades

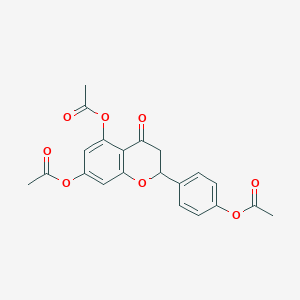

IUPAC Name |

[4-(5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-9,18H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZXCNZZVRAEPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559290 | |

| Record name | 2-[4-(Acetyloxy)phenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73111-01-0 | |

| Record name | 2-[4-(Acetyloxy)phenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.